molecular formula C17H15FO2 B5550787 2,6-dimethylphenyl 3-(4-fluorophenyl)acrylate

2,6-dimethylphenyl 3-(4-fluorophenyl)acrylate

Cat. No. B5550787
M. Wt: 270.30 g/mol
InChI Key: GRXXOBKEGBHCCA-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2,6-dimethylphenyl 3-(4-fluorophenyl)acrylate" involves multi-step chemical reactions, employing techniques that ensure the introduction of specific functional groups, which are crucial for their desired properties and applications. For instance, the synthesis of azo-ester dyes related to this compound has been detailed through reactions involving diazonium salts with phenols followed by a Schotten–Baumann-type reaction to introduce the acryloyloxy group (Kocaokutgen et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated using techniques like single-crystal X-ray diffraction. Such analyses provide insights into the crystalline structure, bonding patterns, and spatial arrangement of molecules, which are pivotal for understanding their physical and chemical behavior. The mentioned azo-ester compound, for example, crystallizes in the monoclinic system, showcasing the intricate molecular arrangement and interactions within the crystal lattice (Kocaokutgen et al., 2005).

Chemical Reactions and Properties

The reactivity of such compounds often involves their functional groups undergoing specific chemical reactions, such as polymerization, cycloaddition, and Michael addition, which significantly affect their properties and potential applications. For example, the synthesis and thermal properties of copolymers involving similar acrylate compounds highlight the versatility of these materials in polymer science (Vijayanand et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability and solubility, are closely related to their molecular structure and the nature of substituent groups. Differential thermal analysis (DTA) and thermogravimetry (TG) techniques have been employed to study the thermal behavior of related compounds, providing valuable information on their stability and degradation patterns (Kocaokutgen et al., 2005).

Scientific Research Applications

Spectroscopic and Thermal Properties

  • Spectroscopic and Crystal Structure Analysis : The study by Kocaokutgen et al. (2005) explored the spectroscopic and thermal properties of a related compound, 2,6-Dimethyl-4-(4-tert-butylphenyldiazenyl)phenyl acrylate. It was characterized by various spectroscopic techniques and single-crystal X-ray diffraction, highlighting its potential in material science and dye industries (Kocaokutgen et al., 2005).

Polymerization and Materials Science

  • Development in Polymerization : The research by Kayahara and Yamago (2009) involved a similar compound in the development of a cocatalyst for organobismuthine-mediated living radical polymerization. This has applications in synthesizing polystyrenes and polyacrylates with controlled molecular weights, relevant in polymer and material sciences (Kayahara & Yamago, 2009).

Copolymer Synthesis

  • Synthesis and Properties of Homo- and Copolymers : Vijayanand et al. (2002) conducted research on the synthesis of homo- and copolymers using a similar compound, 3,5-dimethylphenyl acrylate. This study is significant in the field of polymer chemistry, particularly for the development of leather adhesives (Vijayanand et al., 2002).

Fluorescence Studies in Biochemistry

  • Fluorescent Probes in Protein Studies : A study by Prendergast et al. (1983) on 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan) demonstrates the use of similar acrylate compounds as fluorescent probes for studying proteins. This is significant in biochemistry for exploring "hydrophobic" domains and conformational changes in proteins (Prendergast et al., 1983).

Environmental Applications

  • Biodegradation of Plastic Monomers : Research by Ji et al. (2019) on the biodegradation of 2,6-dimethylphenol, a monomer of plastic polyphenylene oxide, by Mycobacterium neoaurum highlights the environmental implications of similar compounds. This study is pivotal in environmental pollution research, focusing on microbial degradation as a means to remediate contaminated environments (Ji et al., 2019).

properties

IUPAC Name

(2,6-dimethylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO2/c1-12-4-3-5-13(2)17(12)20-16(19)11-8-14-6-9-15(18)10-7-14/h3-11H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXXOBKEGBHCCA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,6-dimethylphenyl 3-(4-fluorophenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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